![molecular formula C11H16KOS2+ B10754368 O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate Potassium salt](/img/structure/B10754368.png)
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate Potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt is a synthetic organic compound with the empirical formula C11H15KOS2 and a molecular weight of 266.46 . It is known for its unique tricyclic structure and its applications in various scientific fields, including chemistry and biology.
Méthodes De Préparation
The synthesis of O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt involves the reaction of tricyclo[5.2.1.02,6]dec-9-yl alcohol with carbon disulfide and potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated as a solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbonate group to thiol or alcohol derivatives.
Substitution: The dithiocarbonate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt involves the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). This inhibition blocks the production of diacylglycerol (DAG) in cells by preventing the hydrolysis of the phosphate bond present in phosphatidylcholine and other glycerophospholipids . This action affects various molecular targets and pathways involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt can be compared with other similar compounds, such as:
7-Hydroxycoumarin sulfate potassium salt: Another potassium salt with different biological activities and applications.
Diacylglycerol Kinase Inhibitor I and II: Compounds that inhibit diacylglycerol kinase, affecting similar pathways but through different mechanisms.
The uniqueness of this compound lies in its specific inhibition of PC-PLC and its tricyclic structure, which distinguishes it from other dithiocarbonate derivatives.
Propriétés
Formule moléculaire |
C11H16KOS2+ |
|---|---|
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioic acid |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1 |
Clé InChI |
IGULCCCBGBDZKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC3OC(=S)S.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


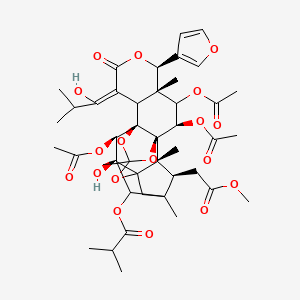
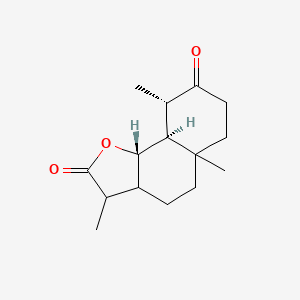
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B10754305.png)
![2-[(1S,5R,6R,11S,13S,16S)-6-(furan-3-yl)-11-hydroxy-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetic acid](/img/structure/B10754325.png)
![methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate](/img/structure/B10754329.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B10754336.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate](/img/structure/B10754338.png)
![Methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate](/img/structure/B10754345.png)
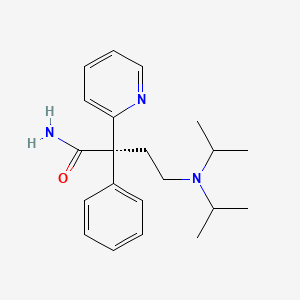
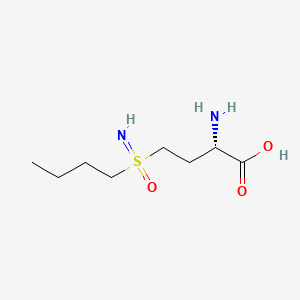
![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4R,5S,6S)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10754374.png)
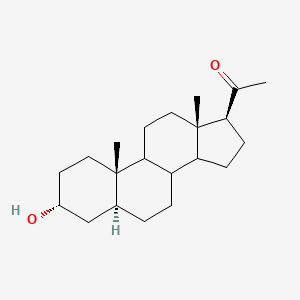
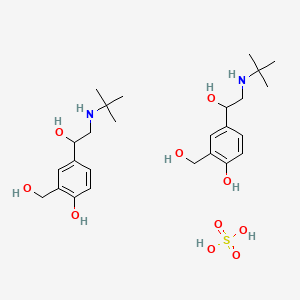
![sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10754401.png)
